(4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O/c1-19-7-6-8-25(20(19)2)30-13-15-31(16-14-30)26-22-17-21(28)9-10-24(22)29-18-23(26)27(33)32-11-4-3-5-12-32/h6-10,17-18H,3-5,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKFULGAJMZMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone represents a novel class of synthetic molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

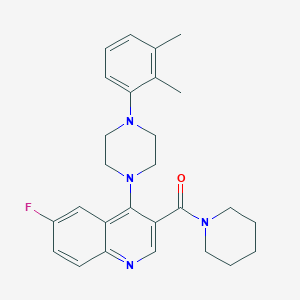

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a fluoroquinoline moiety, which is known for its antibacterial properties, and piperazine and piperidine rings that contribute to its pharmacological profile.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial DNA gyrase, a target commonly associated with fluoroquinolone antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and disruption of mitochondrial membrane potential.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving the MCF-7 cell line, treatment with the compound at concentrations ranging from 1 to 10 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 5 µM.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Gyrase Inhibition : The fluoroquinoline moiety interacts with bacterial DNA gyrase, preventing DNA replication.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, further inhibiting their proliferation.

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects.

Q & A

Basic Question: How can researchers design a robust synthesis protocol for this compound, and what analytical methods are critical for confirming its structural integrity?

Methodological Answer:

- Synthesis Design : Begin with modular synthesis of the quinoline and piperazine scaffolds. Use Buchwald–Hartwig coupling for introducing the 2,3-dimethylphenyl group to the piperazine ring . Optimize fluorination at the quinoline’s 6-position using selective fluorinating agents (e.g., Selectfluor®) under inert conditions.

- Characterization : Employ high-resolution mass spectrometry (HRMS) and H/C NMR to confirm molecular weight and substituent placement. X-ray crystallography (as in ) resolves stereochemical ambiguities . Purity assessment requires HPLC with a C18 column (≥95% purity threshold) .

Basic Question: What strategies are recommended for determining physicochemical properties (e.g., logP, solubility) when experimental data are unavailable?

Methodological Answer:

- In Silico Prediction : Use SwissADME or MarvinSuite to calculate logP and topological polar surface area (TPSA). highlights the relevance of GI absorption and BBB permeability predictions for early-stage prioritization .

- Experimental Validation : For solubility, perform shake-flask assays in PBS (pH 7.4) and simulate intestinal permeability via Caco-2 cell models. Note that reports no existing data, necessitating baseline experiments .

Advanced Question: How can researchers address contradictions in pharmacological data (e.g., receptor affinity vs. functional activity)?

Methodological Answer:

- Mechanistic Studies : Use radioligand binding assays (e.g., H-labeled ligands) to quantify affinity for serotonin/dopamine receptors. Pair with functional assays (e.g., cAMP accumulation) to assess agonist/antagonist behavior.

- Data Reconciliation : Apply statistical tools like Bland-Altman analysis to identify systematic biases. Cross-reference with structural analogs in to isolate substituent-specific effects .

Advanced Question: What computational approaches are effective for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., 5-HT) using GROMACS. Focus on piperazine-quinoline orientation and fluorine’s electronic effects .

- QSAR Modeling : Curate a dataset of analogs (e.g., and ) to train predictive models for optimizing substituent groups .

Basic Question: What protocols ensure reliable assessment of compound purity and stability under storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor for piperazine ring oxidation or quinoline hydrolysis .

- Storage Recommendations : Store lyophilized at -20°C under argon, as per ’s guidance on similar piperazine derivatives .

Advanced Question: How can researchers investigate the compound’s off-target binding to minimize toxicity risks?

Methodological Answer:

- Panel Screening : Use Eurofins’ SafetyScreen44® to assess off-target activity at GPCRs, kinases, and ion channels.

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS to detect reactive intermediates .

Basic Question: What in vitro models are suitable for preliminary toxicity profiling given limited toxicology data?

Methodological Answer:

- Cytotoxicity Assays : Use HepG2 cells for hepatic toxicity and hERG inhibition assays (patch-clamp) for cardiac risk. notes no carcinogenicity data, so prioritize Ames tests for mutagenicity .

Advanced Question: How can synthesis be optimized for scalability without compromising stereochemical purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.